molecular formula C6H5N3O5 B106971 4-Amino-2,6-dinitrophenol CAS No. 17973-92-1

4-Amino-2,6-dinitrophenol

Cat. No. B106971
CAS RN: 17973-92-1
M. Wt: 199.12 g/mol
InChI Key: TTXPIURLJOPGTE-UHFFFAOYSA-N
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Description

4-Amino-2,6-dinitrophenol, also known as iso-picramic acid, is the major metabolite of 2,4-dinitrophenol . It is commonly used as a semi-permanent (non-oxidative) hair colorant and toner in permanent (oxidative) hair dye products .


Synthesis Analysis

The synthesis of iso-picramic acid involves a comparison with the sensitive explosives DDNP (2-diazonium-4,6-dinitrophenolate) and iso-DDNP (para-DDNP, 4-diazonium-2,6-dinitrophenolate). The trend of increasing energetic parameters with increasing symmetry in the molecule was investigated. For this purpose, iso-picramic acid was synthesized and compared with the properties of picramic acid . A simple 3-step synthesis starting from the cheaply available p-acetamino phenol was described, which involves nitration to the 2,6-dinitro derivative using ammonium nitrate and sulfuric acid, followed by deacetylation and diazotization to produce 4-diazo-2,6-dinitrophenol .


Molecular Structure Analysis

The molecular structure of 4-Amino-2,6-dinitrophenol was elucidated by single-crystal X-ray diffraction analysis. It belongs to a monoclinic system with a centrosymmetric space group P2 1 / n .


Chemical Reactions Analysis

The chemical reactions of 4-Amino-2,6-dinitrophenol involve its transformation into various derivatives. For instance, selected ionic and other energetic derivatives such as 2,6-dinitro-4-(5H-tetrazol-1-yl)phenol were synthesized .

Scientific Research Applications

  • Synthesis and Energetic Properties : 4-Amino-3,5-dinitroaniline, related to 4-Amino-2,6-dinitrophenol, is synthesized for its energetic properties. 4-Diazo-2,6-dinitrophenol (Iso-DDNP) and 6-diazo-3-hydroxy-2,4-dinitrophenol are examples of derivatives with notable thermal stability and sensitivity (Klapötke, Preimesser, & Stierstorfer, 2015).

  • Fluorescence Quenching and Toxicity Mechanism : Dinitrophenols, including 4-Amino-2,6-dinitrophenol, exhibit fluorescence quenching properties. This characteristic aids in understanding their mechanism of toxicity, particularly their interference with mitochondrial function (Dumitraş Huţanu & Pintilie, 2013).

  • Environmental Degradation : The degradation of 2,4-dinitrophenol by photoautotrophic microorganisms has been studied, highlighting its removal from industrial wastewater using a mixed culture of microorganisms (Hirooka, Nagase, Hirata, & Miyamoto, 2006).

  • Chemical Uncoupling in Mitochondria : Historically, 2,4-dinitrophenol has been used to study mitochondrial activity, particularly its role in uncoupling oxidative phosphorylation (Godfraind, Krnjević, & Pumain, 1970).

  • Biodegradation and Reduction : Studies on Rhodococcus erythropolis HL 24-1 reveal its ability to utilize and degrade 2,4-dinitrophenol, highlighting microbial pathways for reducing the environmental impact of such compounds (Lenke & Knackmuss, 1996).

  • Chromatographic Analysis : The use of 4-Amino-2,6-dinitrophenol in polyamide layer chromatography for separating amino acids demonstrates its application in analytical chemistry (Wang & Huang, 1965).

  • Impact on Biological Treatment Systems : The effect of 2,4-dinitrophenol on activated sludge systems used in wastewater treatment shows its influence on biological treatment processes (Rich & Yates, 1955).

  • Toxicological Studies : The metabolic detoxication of 2,4-dinitrophenol by Fusarium oxysporum is an example of how organisms metabolize and detoxify environmental pollutants (Madhosingh, 1961).

Safety And Hazards

4-Amino-2,6-dinitrophenol is considered explosive and very toxic . It is advised to avoid contact with skin, eyes, and clothing, not to breathe vapors/dust, not to ingest, and to avoid shock and friction . Despite its high toxicity, it is used in low concentrations in certain hair dyes, such as henna, and is considered safe for this use provided its concentration remains low .

Future Directions

The future directions of 4-Amino-2,6-dinitrophenol research could involve further investigation of its energetic properties and potential applications. For instance, a recent study suggested more favorable energetic properties for p-DDNP as an initiator .

properties

IUPAC Name

4-amino-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXPIURLJOPGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170855
Record name Phenol, 4-amino-2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-dinitrophenol

CAS RN

17973-92-1
Record name 4-Amino-2,6-dinitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17973-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-amino-2,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017973921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-amino-2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
TM Klapötke, JT Lechner… - Propellants, Explosives …, 2022 - Wiley Online Library
Comparing the sensitive explosives DDNP (2‐diazonium‐4,6‐dinitrophenolate) with iso‐DDNP (para‐DDNP, 4‐diazonium‐2,6‐dinitrophenolate), it seems obvious that with increasing …
Number of citations: 2 onlinelibrary.wiley.com
N Pamme, K Steinbach, WJ Ensinger… - … of Chromatography A, 2002 - Elsevier
An LC–MS method for the determination of picric acid (2,4,6-trinitrophenol), its reductive transformation products picramic acid (2-amino-4,6-dinitrophenol) and iso-picramic acid (4-…
Number of citations: 30 www.sciencedirect.com
JF Wyman, MP Serve, DW Hobson… - Journal of Toxicology …, 1992 - Taylor & Francis
Picric acid (2,4,6‐trinitrophenol) is widely used in industry, by the military, and as a research/clinical chemistry reagent. Characterization of the toxicity of this chemical has been limited. …
Number of citations: 176 www.tandfonline.com
SS Nagarkar, AV Desai, SK Ghosh - CrystEngComm, 2016 - pubs.rsc.org
2,4,6-Trinitrophenol (TNP) is a highly explosive molecule that is also widely used in industrial processing on a large scale. During synthesis, processing and disposal, TNP is released …
Number of citations: 191 pubs.rsc.org
M Qasim, L Gorb, D Magers, P Honea… - Journal of hazardous …, 2009 - Elsevier
This paper presents our latest findings regarding the structure and reactivity of the nitroaromatics, TNT and selected derivatives, within their environmental context. We also demonstrate …
Number of citations: 31 www.sciencedirect.com
BA Strietelmeier, PJ Coyne, PA Leonard, WL Miller… - 1999 - osti.gov
In situ bioremediation is a viable, cost-effective treatment for environmental contamination of many kinds. The feasibility of using biological techniques to remediate soils contaminated …
Number of citations: 1 www.osti.gov
AR Forrester, JL Wardell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter describes the “monohydroxy derivatives of benzene.” The term “phenol” is applied generally to all derivatives of benzene and its homologs having …
Number of citations: 6 www.sciencedirect.com
GA Young… - 1977 - apps.dtic.mil
This report is a compilation of papers presented at the Second Conference on the Environmental Effects of Explosives and Explosions. The topics covered included biological processes …
Number of citations: 2 apps.dtic.mil

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